Trillin

Übersicht

Beschreibung

- Es ist ein Naturprodukt, das in den Wurzeln von Trillium tschonoskii Maxim gefunden wird .

Disogluside: oder .

Biologische Aktivitäten:

Herstellungsmethoden

- Die synthetischen Wege und Reaktionsbedingungen für Disogluside werden in der verfügbaren Literatur nicht explizit erwähnt. Es wird aus den Wurzeln von Trillium tschonoskii Maxim isoliert .

- Industrielle Produktionsmethoden sind nicht allgemein dokumentiert.

Wissenschaftliche Forschungsanwendungen

Chemie: Das Potenzial von Disogluside als Inhibitor von UGT1A4 und seine Zytotoxizität gegenüber CML-Zellen machen es relevant für die Arzneimittelentwicklung und chemische Forschung.

Biologie: Seine Auswirkungen auf die neurologische Funktion und neuronale Schäden deuten auf Anwendungen im Bereich des Neuro-schutzes hin.

Medizin: Die Auswirkungen von Disogluside auf Glukose-, Insulin- und Triglyceridspiegel können Auswirkungen auf die Diabetes-Management haben.

Industrie: Weitere Forschung könnte seine industriellen Anwendungen untersuchen.

Wirkmechanismus

- Der genaue Mechanismus, durch den Disogluside seine Wirkungen ausübt, muss noch vollständig aufgeklärt werden.

- Er kann molekulare Ziele und Pfade umfassen, die mit UGT-Inhibition, oxidativem Stress und Entzündungen zusammenhängen.

Wirkmechanismus

Target of Action

Trillin, also known as Diosgenin glucoside or Disogluside, primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound inhibits the nuclear translocation of phosphorylated STAT3, thereby preventing its action . This inhibition leads to a decrease in the proliferation of hepatoma carcinoma cells and induces apoptosis . Furthermore, this compound also suppresses the expression of Bcl-2 and Survivin, proteins that inhibit apoptosis, and upregulates cleaved PRAP, which leads to apoptosis . It also downregulates MMP1, MMP2, MucI, and VEGF, thereby inhibiting the invasion and development of hepatocellular tumor cells .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the JAK-STAT signaling pathway by blocking the nuclear translocation of STAT3 . This leads to the downregulation of Bcl-2 and Survivin, and the upregulation of cleaved PRAP, triggering apoptosis . This compound also affects the extracellular matrix remodeling by downregulating MMP1 and MMP2 . Additionally, it impacts angiogenesis by downregulating VEGF .

Result of Action

The action of this compound results in the inhibition of hepatoma carcinoma cell proliferation, induction of apoptosis, and decrease in migration and invasion . It also leads to the downregulation of Bcl-2 and Survivin, upregulation of cleaved PRAP, and downregulation of MMP1, MMP2, MucI, and VEGF . These changes collectively contribute to the anti-tumor effect of this compound .

Biochemische Analyse

Biochemical Properties

Trillin interacts with various enzymes and proteins. For instance, it has been found to interact with a rhamnosyltransferase (DzGT1) from Dioscorea zingiberensis . This enzyme activity glycosylates this compound to form prosapogenin A of dioscin (PSA) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can dramatically inhibit hepatoma carcinoma cell proliferation, induce apoptosis, and decrease migration and invasion . It influences cell function by suppressing phosphorylated STAT3 translocation to the nucleus .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits autophagy in hepatocellular carcinoma (HCC) cells through the activation of mTOR/STAT3 signaling . It also down-regulates Bcl-2 and Survivin, up-regulates cleaved PRAP, leading to apoptosis .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit lung tissue injury induced by bleomycin in mice .

Metabolic Pathways

This compound is involved in the biosynthesis of dioscin . It interacts with the enzyme DzGT1, which glycosylates this compound to form prosapogenin A of dioscin (PSA) .

Subcellular Localization

One study suggests that a related protein, DzS3GT, is located in the cytoplasm in rice protoplasts .

Vorbereitungsmethoden

- The synthetic routes and reaction conditions for Disogluside are not explicitly mentioned in the available literature. it is isolated from Trillium tschonoskii Maxim roots .

- Industrial production methods are not widely documented.

Analyse Chemischer Reaktionen

Reaktionen: Disogluside kann verschiedene Reaktionen durchlaufen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für diese Reaktionen sind nicht leicht verfügbar.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit angegeben.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Disogluside liegt in seiner steroidalen Saponinstruktur und seinen spezifischen biologischen Aktivitäten.

- Zu den ähnlichen Verbindungen gehören andere steroidale Saponine und Glucoside, aber weitere Untersuchungen sind erforderlich, um einen umfassenden Vergleich zu ermöglichen.

Eigenschaften

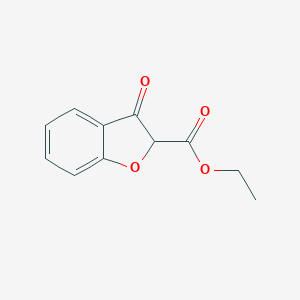

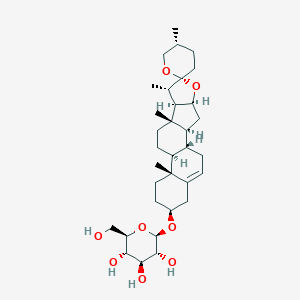

IUPAC Name |

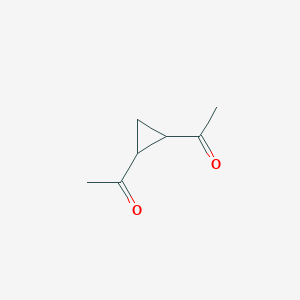

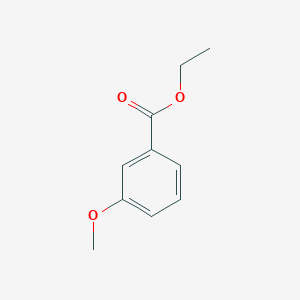

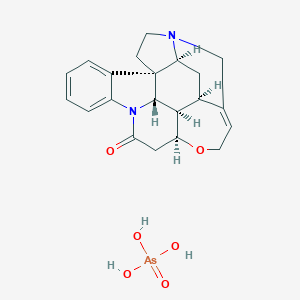

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h5,17-18,20-30,34-37H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMARHKAXWRNDM-GAMIEDRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14144-06-0 | |

| Record name | Trillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14144-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disogluside [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014144060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISOGLUSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KI671F2NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.